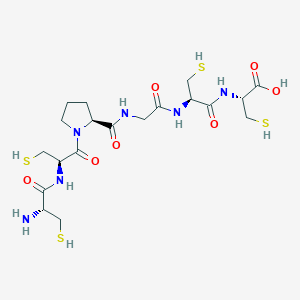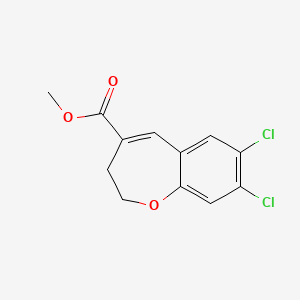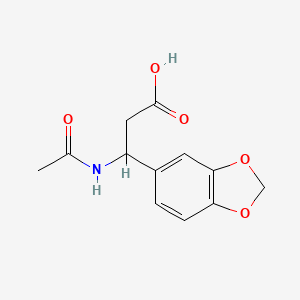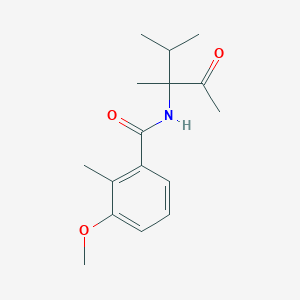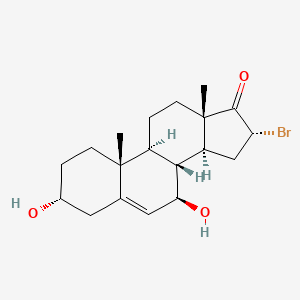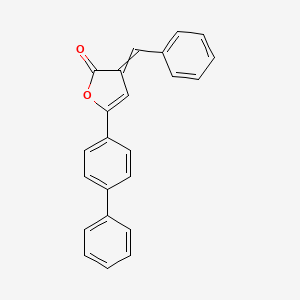
3-Benzylidene-5-(4-phenylphenyl)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a synthetic organic compound belonging to the furan family It is characterized by a furan ring substituted with benzylidene and phenylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation of benzaldehyde derivatives with furan-2-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde and 5-(4-phenylphenyl)furan-2-one react in the presence of a base such as piperidine or pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Benzylidene-5-(4-phenylphenyl)furan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound binds to specific sites on the NF-κB protein, preventing its activation and subsequent transcription of inflammatory genes .
Comparaison Avec Des Composés Similaires
5-Benzylidene-3,4-dihalo-furan-2-one derivatives: These compounds share a similar furan-2-one core but differ in their substitution patterns, leading to variations in their biological activities.
(Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one: This compound has a similar structure but with additional benzyloxy groups, which may enhance its biological activity.
Uniqueness: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key pathways involved in inflammation and cancer makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
496861-70-2 |
|---|---|
Formule moléculaire |
C23H16O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-benzylidene-5-(4-phenylphenyl)furan-2-one |
InChI |
InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
QBAKKCCUXREANC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
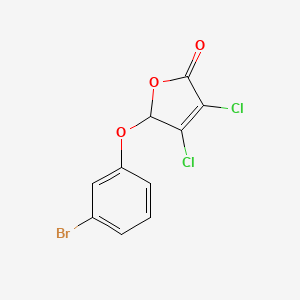
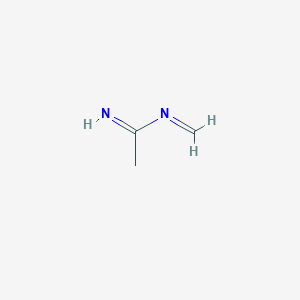
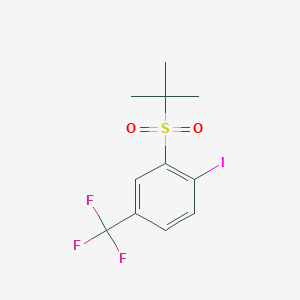

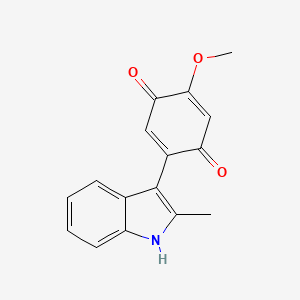
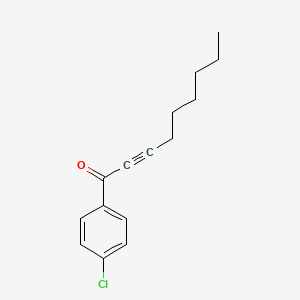
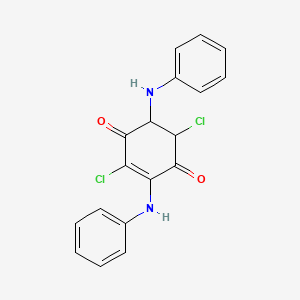
![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
